molecular formula C10H11N3O2S B11870861 5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid

Katalognummer: B11870861
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: BQFKZBJALGITTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Eigenschaften

Molekularformel

C10H11N3O2S

Molekulargewicht

237.28 g/mol

IUPAC-Name

5-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2S/c1-6(2)13-7(3-4-12-13)9-8(10(14)15)11-5-16-9/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

BQFKZBJALGITTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC=N1)C2=C(N=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.